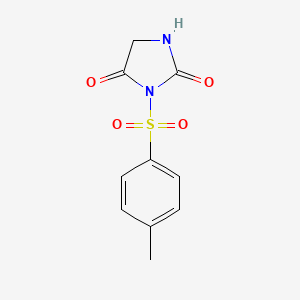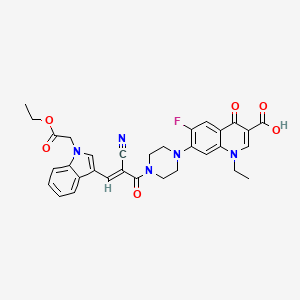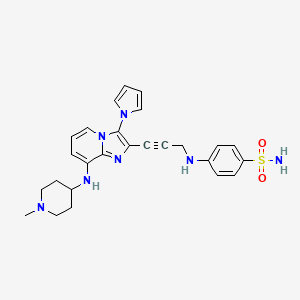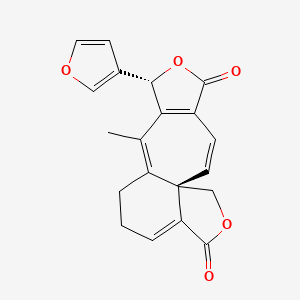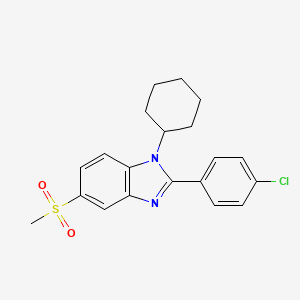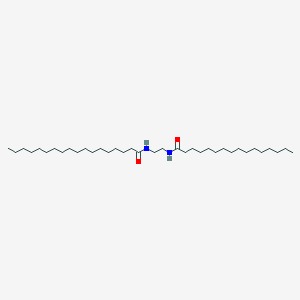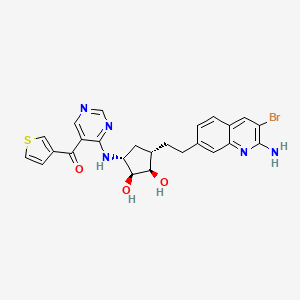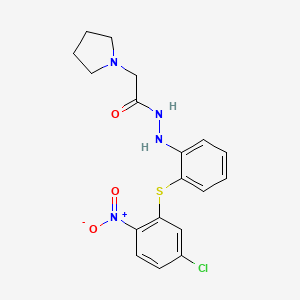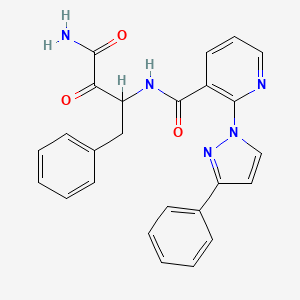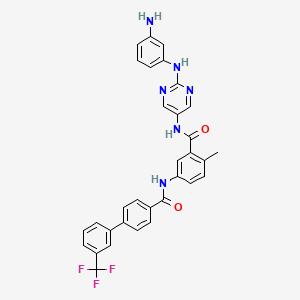
BLK degrader 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BLK degrader 1 is a selective degrader of B lymphoid tyrosine kinase (BLK), a protein involved in the signaling pathways of various immune cells, including B cells and macrophages. This compound exhibits anticancer activity and is primarily used in cancer research .
Preparation Methods
The synthetic routes and reaction conditions for BLK degrader 1 involve the preparation of 2,5-diaminopyrimidine derivatives. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300), Tween 80, and distilled water .
Chemical Reactions Analysis
BLK degrader 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BLK degrader 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of BLK in various chemical reactions.
Biology: Employed in the study of B cell signaling pathways and the role of BLK in immune cell function.
Medicine: Investigated for its potential anticancer properties and its role in the treatment of B cell malignancies.
Industry: Utilized in the development of new therapeutic agents targeting BLK .
Mechanism of Action
BLK degrader 1 exerts its effects by selectively degrading BLK. The compound binds to BLK and promotes its ubiquitination and subsequent degradation by the proteasome. This leads to the inhibition of BLK-mediated signaling pathways, which are crucial for the survival and proliferation of B cells .
Comparison with Similar Compounds
BLK degrader 1 is unique in its selective degradation of BLK. Similar compounds include:
Edralbrutinib: A potent inhibitor of Bruton’s tyrosine kinase (BTK) with anticancer activity.
CGI-1746: A highly selective small-molecule BTK inhibitor.
CP-547632: An ATP-competitive dual inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor (FGFR).
Ibrutinib: An irreversible inhibitor of BTK that selectively blocks B cell activation .
This compound stands out due to its specific targeting and degradation of BLK, making it a valuable tool in cancer research and therapeutic development.
Properties
Molecular Formula |
C32H25F3N6O2 |
|---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
N-[2-(3-aminoanilino)pyrimidin-5-yl]-2-methyl-5-[[4-[3-(trifluoromethyl)phenyl]benzoyl]amino]benzamide |
InChI |
InChI=1S/C32H25F3N6O2/c1-19-8-13-26(39-29(42)21-11-9-20(10-12-21)22-4-2-5-23(14-22)32(33,34)35)16-28(19)30(43)40-27-17-37-31(38-18-27)41-25-7-3-6-24(36)15-25/h2-18H,36H2,1H3,(H,39,42)(H,40,43)(H,37,38,41) |
InChI Key |
MGJRUWHJBSOWPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NC4=CN=C(N=C4)NC5=CC=CC(=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


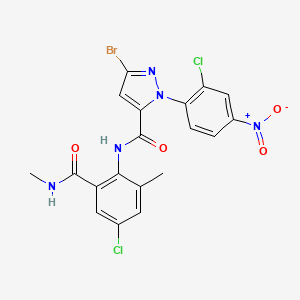
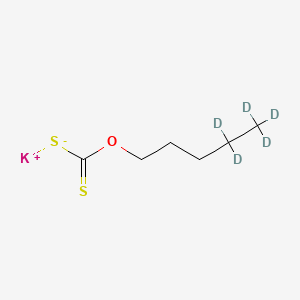
![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)
